1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane is an organic compound characterized by the presence of a chloromethyl group and a prop-2-en-1-yl group attached to a cyclopentane ring. Its molecular formula is C10H17Cl, and it has a molecular weight of 172.69 g/mol. The compound is notable for its reactivity and versatility in organic synthesis, making it valuable in various chemical applications.
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane is classified as an alkyl halide due to the presence of the chloromethyl group. It also falls under the category of alkenes due to the prop-2-en-1-yl group, which contributes to its reactivity in various chemical reactions.
The synthesis of 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane can be achieved through:
Alkylation of Cyclopentane: This method involves reacting cyclopentane with chloromethyl and prop-2-en-1-yl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide. The reaction conditions must be carefully controlled to maximize yield and minimize byproducts.
Grignard Reaction: Another synthetic route employs Grignard reagents, where cyclopentylmagnesium bromide reacts with chloromethyl and prop-2-en-1-yl halides under anhydrous conditions. This method allows for the formation of carbon-carbon bonds, enhancing the complexity of the resulting compounds.
The molecular structure of 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane features a cyclopentane ring with two substituents: a chloromethyl group (-CH2Cl) and a prop-2-en-1-yl group (-C=CH2). The presence of these groups allows for various chemical transformations.
Property | Value |
---|---|
Molecular Formula | C10H17Cl |
Molecular Weight | 172.69 g/mol |
IUPAC Name | 1-(chloromethyl)-1-prop-2-enylcyclopentane |
InChI | InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9H2 |
InChI Key | WQSUNJHADLCXAM-UHFFFAOYSA-N |
Canonical SMILES | C=CCC1(CCCCC1)CCl |
The compound can undergo several types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form epoxides or diols, which are useful intermediates in organic synthesis.
Reduction Reactions: The compound can be reduced to yield cyclopentane derivatives with various functional groups .
These reactions typically require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yields and selectivity.
The mechanism of action for 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane varies based on its application. In organic synthesis, it acts as a reactive intermediate capable of forming multiple types of bonds. In pharmaceutical contexts, its interactions may involve binding to biological targets such as enzymes or receptors, leading to desired therapeutic effects .
The physical properties include:
Key chemical properties encompass:
This reactivity allows it to participate in diverse chemical transformations, making it a valuable intermediate in synthetic chemistry .
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane finds applications in several fields:
Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
Pharmaceuticals: The compound may act as a building block for developing new drugs or therapeutic agents.
Materials Science: It can be used in synthesizing polymers or other materials that exhibit unique properties due to its structural features .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3